molecular formula C9H9N3O2S B3306965 methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate CAS No. 929974-98-1

methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B3306965
CAS No.: 929974-98-1
M. Wt: 223.25 g/mol
InChI Key: KCDWYVQFWMKJFN-UHFFFAOYSA-N
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Description

Methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-aminothiazole with a suitable pyrrole derivative. One common method includes the use of ethyl (2-amino-1,3-thiazol-4-yl) acetate, which undergoes a coupling reaction with pyrrole-2-carboxylic acid in the presence of a catalyst such as 4-dimethylaminopyridine and a base like trimethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative.

Scientific Research Applications

Methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with biological activities.

    Thiazole-4-carboxylate: Another thiazole derivative with potential medicinal applications.

Uniqueness

Methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate is unique due to its fused thiazole-pyrrole structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

methyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-14-8(13)6-2-5(3-11-6)7-4-15-9(10)12-7/h2-4,11H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDWYVQFWMKJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204559
Record name Methyl 4-(2-amino-4-thiazolyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-98-1
Record name Methyl 4-(2-amino-4-thiazolyl)-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929974-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(2-amino-4-thiazolyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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